3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
3-Methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS RN: 313470-91-6) is a xanthine derivative with a purine-2,6-dione core structure. Its molecular formula is C₁₉H₂₂N₄O₂S, with an average molecular mass of 370.47 g/mol. Key structural features include:
- Methyl group at position 3, enhancing steric stability.
- Propyl chain at position 7, contributing to hydrophobic interactions.
Its design aligns with modifications to improve metabolic stability and target selectivity compared to simpler xanthines like theophylline.
Properties
IUPAC Name |
3-methyl-8-(2-phenylethylsulfanyl)-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIXJCUFHSJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a phenylethyl sulfanyl group, followed by the introduction of a propyl group through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the phenylethyl sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The sulfanyl group at position 8 is critical for biological activity. Key analogs and their properties are summarized below:
Key Observations:
- Phenylethylsulfanyl vs. Phenoxy: The target compound’s sulfur atom may enhance thiol-mediated interactions compared to oxygen in the TRPC4/5 inhibitor .
- Chloromethyl Group: Enhances reactivity for further functionalization but lacks direct biological data .
Substituent Variations at Position 7
Position 7 substituents influence hydrophobicity and steric bulk:
Key Observations:
- Propyl vs.
- Chlorobenzyl Group: The electron-withdrawing chlorine in the TRPC inhibitor may enhance π-π stacking with aromatic residues .
Activity and Selectivity Trends
- Kinase Inhibition: The target compound’s phenylethylsulfanyl group shares structural similarities with CK2 inhibitors (e.g., hydrazine-yl derivatives), but its lack of hydrogen-bonding groups may reduce kinase affinity compared to the IC₅₀ = 8.5 µM analog .
- TRP Channel Modulation: Substitution with phenoxy or benzyl groups (as in ) shifts activity toward TRP channels, suggesting that position 8’s electronic profile dictates target specificity.
- Metabolic Stability: The target compound’s sulfur atom may reduce oxidative metabolism compared to oxygen-containing analogs, extending half-life .
Biological Activity
3-Methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound belonging to the purine derivative class. Its structural characteristics include a purine ring with various substituents that may influence its biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Molecular Structure
- Molecular Formula: C17H20N4O2S
- Molecular Weight: 344.43 g/mol
- InChIKey: SGNIXJCUFHSJEL-UHFFFAOYSA-N
Structural Representation
The compound can be represented structurally as follows:
The biological activity of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl purine derivatives is primarily attributed to their interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that similar purine derivatives can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Receptor Modulation : The compound may interact with receptors involved in neurotransmission and cellular signaling pathways. Its thioether group is hypothesized to enhance binding affinity to these receptors.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Potential : Research has indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that 3-methyl derivatives could induce apoptosis in human cancer cells by activating caspase pathways.
- Neuroprotective Effects : A study focusing on neurodegenerative diseases found that compounds similar to 3-methyl purines can protect neuronal cells from apoptosis induced by oxidative stress .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. It was shown to downregulate pro-inflammatory cytokines in macrophage models.
Comparative Analysis
The biological activity of 3-methyl-8-[(2-phenylethyl)sulfanyl]-7-propyl can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1,3-Dimethylxanthine | AChE inhibition | Competitive inhibition |
| 7-Allyl-theophylline | Anticancer | Induces apoptosis |
| 8-Prenylnaringenin | Antioxidant | Scavenges free radicals |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of purine-dione derivatives typically involves nucleophilic substitution at the C8 position of the purine core. For analogs with sulfanyl groups (e.g., 8-mercapto derivatives), a common approach is thiolation using Lawesson’s reagent or coupling with thiol-containing substituents under basic conditions . For example:
- Step 1 : Start with a purine-2,6-dione scaffold (e.g., 3-methyl-7-propyl precursor).
- Step 2 : Introduce the 2-phenylethylsulfanyl group via a thiol-alkylation reaction. Use anhydrous DMF as a solvent and K₂CO₃ as a base to deprotonate the thiol, ensuring regioselectivity at C8 .
- Step 3 : Purify via column chromatography (e.g., CHCl₃:EtOH gradient) and confirm purity using HPLC (>95%).
Q. Key Variables :
| Condition | Impact on Yield |
|---|---|
| Reaction time < 12h | Lower yield (incomplete substitution) |
| Temperature > 80°C | Side reactions (e.g., oxidation of thiols) |
| Solvent polarity | Higher polarity (e.g., DMSO) may reduce regioselectivity |
Q. Reference :
Q. Which spectroscopic techniques confirm the compound’s structure, and what key spectral signatures are expected?
Methodological Answer:
- ¹H-NMR :
- C8-SR group : δ 3.1–3.3 ppm (m, SCH₂CH₂Ph protons).
- N7-propyl : δ 1.5–1.7 ppm (t, J = 7 Hz, CH₂CH₂CH₃).
- Purine core : δ 10.5–11.0 ppm (s, NH, exchangeable).
- ¹³C-NMR :
- C2/C6 carbonyls: δ 155–160 ppm.
- C8-SR carbon: δ 35–40 ppm.
- HRMS : Expect [M+H]⁺ matching theoretical m/z (e.g., C₁₉H₂₃N₄O₂S: calculated 395.1495).
Validation : Compare with analogs in , where similar substituents (e.g., 8-mercapto groups) show consistent shifts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives with varying alkyl substituents?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. For example:
- Problem : Overlapping peaks in ¹H-NMR due to propyl/PhCH₂CH₂S- groups.
- Solution : Use 2D NMR (HSQC, COSY) to assign signals. For example, HSQC can correlate SCH₂ protons to their ¹³C signals, distinguishing them from propyl CH₂ .
- Case Study : In , tert-butyl carbamate derivatives showed resolved signals at δ 1.4 ppm after optimizing solvent (CDCl₃ vs. DMSO-d₆) .
Q. Reference :
Q. What strategies optimize regioselectivity during sulfanyl group introduction?
Methodological Answer: Regioselectivity at C8 is influenced by:
- Catalysts : Cu(OAc)₂ enhances thiol coupling efficiency (e.g., 75% yield in THF at 75°C under argon, as in ) .
- Protecting Groups : Mask competing nucleophilic sites (e.g., N9 with acetyl groups) to direct substitution to C7.
- Steric Effects : Bulky substituents at N7 (e.g., propyl vs. methyl) reduce side reactions at N3.
Q. Experimental Design :
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 0.1–0.2 equiv Cu(OAc)₂ |
| Reaction atmosphere | Inert (Ar/N₂) to prevent thiol oxidation |
| Solvent | Anhydrous THF or DMF |
Q. How does the 2-phenylethylsulfanyl substituent influence reactivity in downstream functionalization?
Methodological Answer: The substituent’s electronic and steric properties affect reactions like oxidation or cross-coupling:
- Electronic Effects : The electron-rich sulfur atom facilitates electrophilic aromatic substitution (e.g., nitration at the phenyl ring).
- Steric Hindrance : Limits access to the purine core in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Computational Insight : DFT studies (analogous to ) predict reduced electrophilicity at C2/C6 due to conjugation with the sulfanyl group.
Validation : Compare with derivatives, where bulkier substituents (e.g., isobutyl) required harsher conditions for further modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
